molecular formula C20H29N3O2 B6969531 N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide

N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide

Cat. No.: B6969531
M. Wt: 343.5 g/mol
InChI Key: MUOWBOLCJZBLGI-UHFFFAOYSA-N
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Description

N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide is a synthetic compound, known for its unique structural characteristics and versatile applications in various scientific fields. This compound possesses a 2,3-dihydroindole moiety linked to a cyclohexyl group via a butyl chain, terminating in an acetamide functional group.

Properties

IUPAC Name

N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-15(24)22-18-10-8-17(9-11-18)21-13-4-7-20(25)23-14-12-16-5-2-3-6-19(16)23/h2-3,5-6,17-18,21H,4,7-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOWBOLCJZBLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NCCCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide typically involves a multi-step process:

  • Formation of 2,3-Dihydroindole: : The synthesis begins with the cyclization of an aniline derivative under acidic conditions to form 2,3-dihydroindole.

  • N-Alkylation: : The 2,3-dihydroindole undergoes N-alkylation with a butyl halide in the presence of a base, forming a 2,3-dihydroindolyl-butyl intermediate.

  • Coupling with Cyclohexylamine: : This intermediate is then coupled with cyclohexylamine under reductive amination conditions to yield the desired cyclohexylamine derivative.

  • Formation of Acetamide: : Finally, the acetamide functionality is introduced by acetylation using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial-scale production follows similar synthetic pathways but is optimized for higher yields and cost-efficiency. This involves continuous flow reactors for better temperature and reaction time control, as well as high-throughput purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide undergoes several types of chemical reactions:

  • Oxidation: : The indole ring can be oxidized to form an indole-3-carbinol derivative.

  • Reduction: : The ketone group in the butyl chain can be reduced to a secondary alcohol using reducing agents like NaBH4.

  • Substitution: : Electrophilic substitution on the indole ring can occur, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions are typical reducing agents.

  • Substitution: : Electrophiles such as halogens (e.g., bromine) or sulfonates in acidic or basic conditions facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of indole-3-carbinol derivatives.

  • Reduction: : Secondary alcohol derivatives.

  • Substitution: : Variously substituted indole derivatives.

Scientific Research Applications

N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide finds applications across multiple scientific fields:

  • Chemistry: : Used as a starting material for synthesizing other complex molecules.

  • Biology: : Serves as a probe in studying enzyme-substrate interactions due to its unique structure.

  • Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Can inhibit or activate signaling pathways, influencing cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclopentyl]acetamide

  • N-[4-[[4-(1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide

Highlighting Uniqueness

While structurally similar compounds share the indole or tetrahydroquinoline core, N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide stands out due to its specific cyclohexyl substitution and acetamide functionality. These features confer unique reactivity and biological activity, making it valuable for targeted scientific research.

In essence, this compound is a versatile and significant compound with a wide range of applications across various scientific disciplines. Its unique structure allows for diverse chemical reactions and makes it a valuable tool in both research and industrial contexts.

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